REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[C:10](=[O:15])[C:11]([F:14])([F:13])[F:12].N1C=CN=C1.FC(F)(F)S(O[Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28])(=O)=O>CN(C=O)C>[NH2:1][C:2]1[C:7]([O:8][Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[C:10](=[O:15])[C:11]([F:14])([F:12])[F:13]
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1O)Cl)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C(C)(C)C)(F)F
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
plug
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ether-hexanes
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Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 5 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was washed twice with water and once with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
CUSTOM
|
Details
|
after evaporation of solvent, 42.5 g (98%) of 2′-amino-5′-chloro-3′-(t-butyldimethylsilyloxy)-2,2,2-trifluoroacetophenone as a yellow oil
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, mp 45-46.5° C
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1O[Si](C)(C)C(C)(C)C)Cl)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |